Bacterial Urease Inhibition: Target Compound vs. Acetohydroxamic Acid (AHA) Standard
In the ChEMBL‑curated bacterial urease assay (E. coli enzyme, urea substrate, 15 min pre‑incubation), the target compound (BDBM50532158/CHEMBL4437765) exhibited an IC₅₀ of 3.90 × 10³ nM (3.90 μM) [REFS‑1]. The clinical urease inhibitor acetohydroxamic acid (AHA) tested in the same assay gave an IC₅₀ of 2.92 × 10⁴ nM (29.2 μM) [REFS‑2]. This represents a 7.5‑fold improvement in potency for the target compound.
| Evidence Dimension | IC₅₀ for bacterial urease inhibition |
|---|---|
| Target Compound Data | 3.90 × 10³ nM (3.90 μM) |
| Comparator Or Baseline | Acetohydroxamic acid (AHA): 2.92 × 10⁴ nM (29.2 μM) |
| Quantified Difference | 7.5‑fold lower IC₅₀ (more potent) |
| Conditions | Bacterial urease (E. coli), urea substrate, 15 min pre‑incubation, ELISA readout |
Why This Matters
A 7.5‑fold potency advantage over the clinical standard AHA supports selection of this compound for programs seeking more potent urease inhibitors with potentially lower dose requirements.
- [1] BindingDB. Ligand BDBM50532158 (CHEMBL4437765): IC₅₀ = 3.90 × 10³ nM against bacterial urease. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50532158. View Source
- [2] BindingDB. Ligand BDBM50099857 (acetohydroxamic acid): IC₅₀ = 2.92 × 10⁴ nM in same assay. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=1&entryid=50009784. View Source
